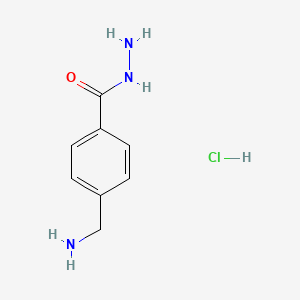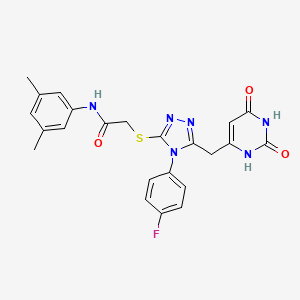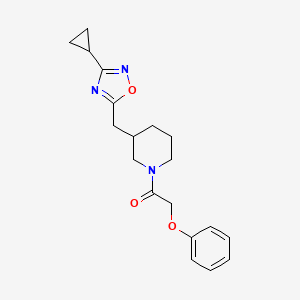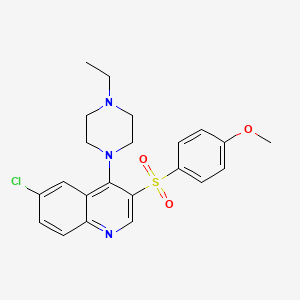
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, also known as CPQ, is a quinoline derivative compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinoline derivatives, including those related to 6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, have been extensively synthesized and characterized for various applications. For instance, the synthesis of quinoline-based compounds is crucial in the development of fluorescent probes for Zn(II) detection. A study by Kimber et al. (2003) elaborated on the synthesis of Zinquin ester analogs, which are significant in detecting zinc ions due to their fluorescent properties upon binding with Zn(II) (Kimber et al., 2003). Such compounds, including the 4-methoxy derivative, exhibit increased fluorescence and higher quantum yield when complexed with zinc, underscoring their utility in biochemical assays and imaging applications.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinoline derivatives are another significant area of research. Various synthesized quinoline compounds have been evaluated for their biological activities against a range of pathogens. For example, Vora and Vora (2012) discussed the synthesis and antimicrobial efficacy of quinoline-based compounds against bacteria and fungi, highlighting their potential as antimicrobial agents (Vora & Vora, 2012). Such studies are pivotal in the search for new therapeutics against resistant microbial strains.
Material Science Applications
In material science, quinoline derivatives are investigated for their potential in creating new materials with unique properties. Khan et al. (2003) synthesized acetylide-functionalized aromatic and hetero-aromatic ligands and their dinuclear platinum complexes, demonstrating the utility of quinoline derivatives in developing materials with significant optical properties (Khan et al., 2003). These materials are of interest for their potential applications in optoelectronics and photovoltaics.
Catalysis
Quinoline derivatives also find applications in catalysis, as illustrated by Murugesan et al. (2017), who explored the use of boron nitride nanomaterial-based solid acid catalysts for synthesizing ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave conditions. This research underscores the role of quinoline compounds in facilitating efficient and eco-friendly synthetic pathways (Murugesan et al., 2017).
Propiedades
IUPAC Name |
6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-25-10-12-26(13-11-25)22-19-14-16(23)4-9-20(19)24-15-21(22)30(27,28)18-7-5-17(29-2)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKFEUPWUJLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)
![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)


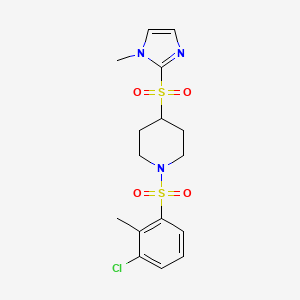
![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

